molecular formula C11H15BrN2O2 B1439300 4-(N-Boc-aminomethyl)-2-bromopyridine CAS No. 1049025-21-9

4-(N-Boc-aminomethyl)-2-bromopyridine

Cat. No.: B1439300
CAS No.: 1049025-21-9
M. Wt: 287.15 g/mol
InChI Key: RCAILCHNJCUBJA-UHFFFAOYSA-N
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Description

4-(N-Boc-aminomethyl)-2-bromopyridine: is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom at the second position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the fourth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: 4-(N-Boc-aminomethyl)-2-bromopyridine is used as a building block in organic synthesis. It is employed in the preparation of heterocyclic compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. It serves as a precursor for the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is utilized in the design and synthesis of novel pharmaceuticals. It is involved in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in material science for the preparation of functional materials and polymers.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 4-(N-Boc-aminomethyl)-2-bromopyridine is the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis and are critical for the creation of a wide range of chemical compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed under mild conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the second position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Protection of Aminomethyl Group: The aminomethyl group is introduced at the fourth position of the bromopyridine ring. This is achieved by reacting the bromopyridine with formaldehyde and ammonia, followed by protection of the resulting aminomethyl group with tert-butoxycarbonyl (Boc) anhydride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(N-Boc-aminomethyl)-2-bromopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free aminomethyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) is used for Boc deprotection.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or toluene are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Deprotection: The major product is 4-aminomethyl-2-bromopyridine.

    Coupling Reactions: Products are biaryl compounds or other complex structures depending on the coupling partners.

Comparison with Similar Compounds

    4-(N-Boc-aminomethyl)pyridine: Lacks the bromine atom at the second position.

    2-bromo-4-methylpyridine: Contains a methyl group instead of an aminomethyl group.

    4-(N-Boc-aminomethyl)-3-bromopyridine: Bromine atom is at the third position instead of the second.

Uniqueness: 4-(N-Boc-aminomethyl)-2-bromopyridine is unique due to the presence of both the Boc-protected aminomethyl group and the bromine atom at specific positions on the pyridine ring

Properties

IUPAC Name

tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAILCHNJCUBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655140
Record name tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049025-21-9
Record name tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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